molecular formula C14H6F6I2 B1301078 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl CAS No. 89803-70-3

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Cat. No.: B1301078
CAS No.: 89803-70-3
M. Wt: 542 g/mol
InChI Key: OQUYDTUCILYGGP-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl is an organic compound characterized by the presence of two trifluoromethyl groups and two iodine atoms attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2’-bis(trifluoromethyl)biphenyl.

    Iodination Reaction: The introduction of iodine atoms is achieved through an iodination reaction. This can be done using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or a halogen exchange reaction using iodine monochloride (ICl).

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the biphenyl ring.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce iodinated biphenyl oxides.

Scientific Research Applications

2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: This compound has amino groups instead of iodine atoms, leading to different reactivity and applications.

    2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl: The presence of nitro groups imparts distinct electronic properties and reactivity.

    2,2’-Bis(trifluoromethyl)-4,4’-dibromobiphenyl: Bromine atoms replace iodine, resulting in variations in chemical behavior and applications.

Uniqueness: 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl is unique due to the combination of trifluoromethyl and iodine substituents. This combination imparts specific electronic and steric effects, making the compound valuable for specialized applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUYDTUCILYGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371163
Record name 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89803-70-3
Record name 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams of 2,2'-bis(trifluoromethyl)-benzidine (0.0312 mole) were dissolved in water (100 mls.) and concentrated sulfuric acid (60 mls.) and the solution was cooled to 0° C. A solution of sodium nitrite (4.5 grams; 0.0652 mole) in water (ten mls.) was added dropwise with stirring. The resulting cold tetrazonium salt solution was added slowly to a stirred solution of sodium iodide (20 grams) and iodine (20 grams) in water (20 mls.) maintained at a temperature of 0° C. During the addition, methylene dichloride was added to keep the product in solution. After stirring the mixture overnight at room temperature, excess iodine was destroyed by adding sodium bisulfite and the product was extracted with methylene dichloride. The organic phase was washed with aqueous sodium bisulfite, dried and evaporated to yield 13.3 grams (78%) of product, i.e., 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, having a melting point of 119°-122° C. Recrystallization from methanol yielded white prisms having a melting point of 121°-123° C.
Quantity
0.0312 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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